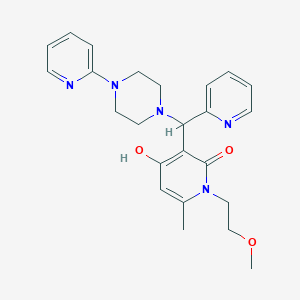

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one

Descripción

Propiedades

IUPAC Name |

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[pyridin-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O3/c1-18-17-20(30)22(24(31)29(18)15-16-32-2)23(19-7-3-5-9-25-19)28-13-11-27(12-14-28)21-8-4-6-10-26-21/h3-10,17,23,30H,11-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCGNBIUQDIBBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=N2)N3CCN(CC3)C4=CC=CC=N4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one , also known by its CAS number 897611-13-1 , has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 435.5 g/mol . The structure features multiple functional groups, including hydroxyl, methoxy, and piperazine moieties, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 897611-13-1 |

| Molecular Formula | C24H29N5O3 |

| Molecular Weight | 435.5 g/mol |

Antipsychotic Potential

Research indicates that derivatives of this compound exhibit promising antipsychotic properties. A study highlighted the development of related compounds as selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5). These compounds were shown to reverse amphetamine-induced hyperlocomotion in animal models without significant motor impairment, suggesting a favorable side effect profile for potential antipsychotic therapies .

Anticancer Activity

The compound's structural similarities to other pyridine derivatives suggest potential anticancer activity. In vitro studies have demonstrated that certain analogs can inhibit cancer cell proliferation. For instance, compounds with similar piperazine and pyridine structures have shown activity against various cancer cell lines, including colon and breast cancer cells, with IC50 values indicating effective concentrations for cytotoxicity .

The biological mechanisms underlying the activity of this compound appear to involve modulation of neurotransmitter systems and interaction with specific receptors:

- Metabotropic Glutamate Receptors : The compound acts as a PAM for mGluR5, enhancing receptor signaling pathways that may be dysregulated in psychiatric disorders.

- Inhibition of Kinase Activity : Similar compounds have been noted to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability and proliferation.

Study 1: Antipsychotic Effects

A preclinical study involving the administration of the compound in rodent models demonstrated significant reductions in hyperlocomotion induced by psychostimulants. The study emphasized the compound's ability to enhance mGluR5 signaling without causing typical side effects associated with antipsychotic medications .

Study 2: Anticancer Efficacy

In a series of experiments assessing the cytotoxic effects on various cancer cell lines, one derivative exhibited an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells. Another derivative showed promising results against T47D breast cancer cells with IC50 values of 43.4 μM and 27.3 μM , indicating a potential pathway for further development as an anticancer agent .

Comparación Con Compuestos Similares

Structural Analogs from Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Series ()

Compounds 1–4 in share structural similarities with the target molecule, particularly in their piperazinyl-methyl substituents and heterocyclic cores. Key differences include:

- Core Structure: The target compound has a pyridin-2(1H)-one core, whereas analogs in feature pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffolds.

- Substituents :

- Position 4 : The target compound has a hydroxyl group, while analogs 1–4 have methoxy or ethoxy groups. Hydroxyl groups typically increase solubility but may reduce metabolic stability compared to alkoxy groups .

- Piperazine Moieties : The target compound’s piperazine is substituted with a pyridin-2-yl group, whereas analogs 1–4 have phenylmethyl or phenylethyl groups. Pyridine substituents may enhance binding to metal ions or polar receptors compared to purely aromatic substituents .

Table 1: Structural and Functional Comparison

Pyrido[1,2-a]pyrimidin-4-one Derivatives ()

The 2023 patent () describes pyrido[1,2-a]pyrimidin-4-one derivatives with piperazine or substituted piperazine groups. Notable comparisons include:

- Substituent Diversity :

- Piperazine Modifications : The patent compounds feature piperazines with methyl, ethyl, or hydroxyethyl groups (e.g., 7-(4-methylpiperazin-1-yl)), contrasting with the target compound’s pyridine-substituted piperazine. Methyl/ethyl groups may enhance metabolic stability, while pyridine substituents could improve target specificity .

- Aromatic Substituents : Patent compounds include benzodioxolyl or indazolyl groups, which may confer distinct electronic or steric effects compared to the target’s pyridine rings .

Table 2: Pharmacological Profile Comparison

Physicochemical and Thermal Properties

- Thermal Stability : highlights that alkoxy-substituted analogs (e.g., ethoxy in Analog 4) exhibit higher thermal decomposition temperatures (>250°C) compared to hydroxyl-bearing compounds. The target compound’s hydroxyl group may reduce thermal stability but improve aqueous solubility .

- LogP Predictions : The target compound’s logP is estimated to be lower (∼1.8) than analogs with phenylmethyl/piperazine groups (e.g., Analog 1: logP ∼2.5), favoring pharmacokinetic profiles in hydrophilic environments .

Q & A

Q. What are the optimized synthetic routes for 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-(pyridin-2-yl(4-(pyridin-2-yl)piperazin-1-yl)methyl)pyridin-2(1H)-one?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Alkylation of the pyridinone core using 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2 : Mannich reaction to introduce the pyridin-2-yl and piperazine moieties, requiring precise stoichiometric control of formaldehyde and amines .

- Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to achieve >95% purity .

Critical parameters include reaction temperature (60–80°C for cyclization) and solvent choice (e.g., THF for solubility optimization) .

Q. How is the compound’s structure confirmed post-synthesis?

Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxyethyl at N1, pyridinyl groups at C3) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (C₂₀H₂₈N₄O₃, exact mass 372.5 g/mol) .

- X-ray crystallography (if crystalline): Resolves 3D conformation, critical for understanding receptor-binding topology .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported receptor-binding affinities?

Discrepancies in receptor affinity (e.g., serotonin vs. dopamine receptors) may arise from:

- Assay variability : Use standardized radioligand binding assays (e.g., [³H]-spiperone for dopamine D₂ receptors) .

- Structural analogs : Compare with derivatives (e.g., fluorophenyl-substituted analogs in ) to isolate substituent effects .

- Statistical rigor : Apply multivariate analysis (ANOVA with post-hoc tests) to account for batch-to-batch variability .

Q. How can the compound’s stability under physiological conditions be evaluated?

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, and 48 hours .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism, quantifying parent compound depletion .

- Photostability : Expose to UV light (λ = 254 nm) and track photodegradation products with LC-MS .

Q. What experimental designs are recommended for in vivo vs. in vitro activity discrepancies?

If in vitro potency (e.g., IC₅₀ = 50 nM) fails to translate in vivo:

- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and brain penetration in rodent models .

- Tissue distribution studies : Use radiolabeled compound (¹⁴C) to track accumulation in target organs .

- Dose-response optimization : Apply Hill slope analysis to refine dosing regimens .

Methodological Recommendations

- Structure-Activity Relationship (SAR) : Systematically replace substituents (e.g., methoxyethyl with ethoxyethyl) and test activity in receptor-binding assays .

- Data Reproducibility : Replicate key experiments (e.g., synthesis, bioassays) across independent labs to validate findings .

- Advanced Modeling : Use molecular dynamics simulations to predict binding modes with dopamine receptors, guided by X-ray data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.